Iproclozide
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Overview
Description
Iproclozide, known by its trade names Sursum and Sinderesin, is an irreversible and selective monoamine oxidase inhibitor of the hydrazine chemical class. It was primarily used as an antidepressant but has since been discontinued due to its potential to cause fulminant hepatitis and other severe side effects .
Preparation Methods
The synthesis of Iproclozide involves the reaction of 4-chlorophenol with isopropylhydrazine in the presence of an appropriate base. The reaction proceeds through the formation of an intermediate, which is then acylated to yield the final product, 2-(4-chlorophenoxy)-N-isopropyl-acetohydrazide .
Industrial production methods typically involve the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The reaction conditions include maintaining a specific temperature range and using solvents that facilitate the reaction while minimizing side reactions.
Chemical Reactions Analysis
Iproclozide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of different hydrazine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Iproclozide has been used in various scientific research applications, including:
Chemistry: It has been studied for its unique chemical properties and reactivity, particularly in the context of hydrazine derivatives.
Biology: Research has focused on its effects on monoamine oxidase enzymes and its potential use in studying neurotransmitter regulation.
Medicine: Although discontinued as an antidepressant, this compound has been used in research to understand the mechanisms of drug-induced liver injury and the role of monoamine oxidase inhibitors in psychiatric disorders.
Mechanism of Action
Iproclozide exerts its effects by irreversibly inhibiting the enzyme monoamine oxidase. This enzyme is responsible for the breakdown of monoamine neurotransmitters such as norepinephrine, serotonin, and dopamine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression .
The molecular targets of this compound include the active sites of monoamine oxidase enzymes, where it forms a covalent bond, leading to irreversible inhibition. The pathways involved in its mechanism of action include the regulation of neurotransmitter levels and the modulation of synaptic transmission.
Comparison with Similar Compounds
Iproclozide is similar to other monoamine oxidase inhibitors such as iproniazid, phenelzine, and tranylcypromine. it is unique in its chemical structure and the specific side effects it causes.
Iproniazid: Another hydrazine-based monoamine oxidase inhibitor, but with a different chemical structure and a higher risk of hepatotoxicity.
Phenelzine: A non-hydrazine monoamine oxidase inhibitor with a broader spectrum of action and fewer severe side effects.
Tranylcypromine: A non-hydrazine monoamine oxidase inhibitor that is structurally different and has a different side effect profile.
This compound’s uniqueness lies in its specific chemical structure, which contributes to its irreversible inhibition of monoamine oxidase and its associated side effects .
Properties
CAS No. |
3544-35-2 |
---|---|
Molecular Formula |
C11H15ClN2O2 |
Molecular Weight |
242.70 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N'-propan-2-ylacetohydrazide |
InChI |
InChI=1S/C11H15ClN2O2/c1-8(2)13-14-11(15)7-16-10-5-3-9(12)4-6-10/h3-6,8,13H,7H2,1-2H3,(H,14,15) |
InChI Key |
GGECDTUJZOXAAR-UHFFFAOYSA-N |
SMILES |
CC(C)NNC(=O)COC1=CC=C(C=C1)Cl |
Canonical SMILES |
CC(C)NNC(=O)COC1=CC=C(C=C1)Cl |
melting_point |
93.5 °C |
Key on ui other cas no. |
3544-35-2 |
Synonyms |
iproclozide p-(chlorophenoxy)acetic acid 2-isopropylhydrazide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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